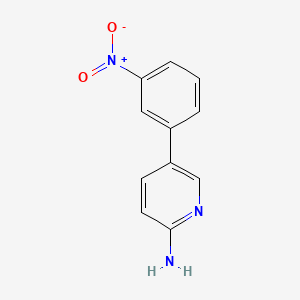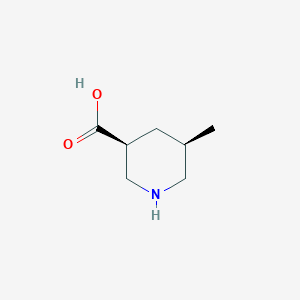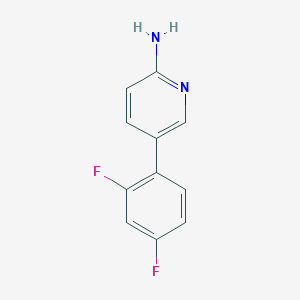
5-(3-Nitrophenyl)pyridin-2-amine
Descripción general
Descripción
5-(3-Nitrophenyl)pyridin-2-amine is an organic compound that belongs to the class of nitroaromatic compounds It consists of a pyridine ring substituted with an amino group at the 2-position and a nitrophenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles, solvents like ethanol or acetonitrile
Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products
Reduction: 5-(3-Aminophenyl)pyridin-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Coupling: Biaryl compounds with extended conjugation
Aplicaciones Científicas De Investigación
5-(3-Nitrophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amino group can form hydrogen bonds and participate in electrostatic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)pyridin-2-amine: Similar structure but with the nitro group at the 4-position.
5-(3-Nitrophenyl)pyridin-3-amine: Similar structure but with the amino group at the 3-position.
5-(3-Nitrophenyl)pyridin-4-amine: Similar structure but with the amino group at the 4-position.
Uniqueness
5-(3-Nitrophenyl)pyridin-2-amine is unique due to the specific positioning of the nitro and amino groups, which influences its reactivity and interaction with biological targets. This unique arrangement allows for specific applications in medicinal chemistry and materials science that are not achievable with other similar compounds .
Propiedades
IUPAC Name |
5-(3-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOYCVTZWWQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)










